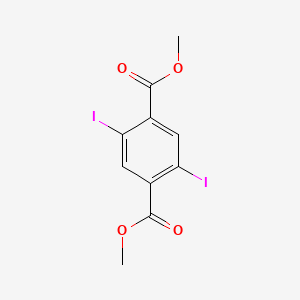

Dimethyl 2,5-diiodoterephthalate

Description

Contextual Significance of Halogenated Aromatic Scaffolds in Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, prized for the unique reactivity imparted by the halogen substituents. The introduction of halogen atoms onto an aromatic ring serves several critical purposes. Firstly, halogens act as versatile functional handles for a variety of cross-coupling reactions. The carbon-halogen bond, particularly the carbon-iodine bond, is readily activated by transition metal catalysts, most notably palladium. This reactivity is the cornerstone of powerful C-C bond-forming reactions like the Sonogashira, Suzuki, and Heck couplings, which enable the construction of complex molecular architectures from simpler precursors. nih.govresearchgate.netscispace.comntu.edu.twnih.gov

Secondly, the larger halogen atoms, especially iodine, possess a region of positive electrostatic potential on their outer surface, opposite the C-I bond, known as a σ-hole. richmond.edumdpi.com This feature allows them to act as "halogen bond donors," forming highly directional non-covalent interactions with Lewis basic atoms (XB-acceptors). mdpi.comresearchgate.netnih.govrsc.org This interaction, analogous to the more familiar hydrogen bond, is a powerful tool in crystal engineering and supramolecular chemistry, used to control the assembly of molecules into well-defined, ordered structures in the solid state. mdpi.comresearchgate.net The strategic placement of iodine atoms on an aromatic scaffold, therefore, provides a dual capability: covalent bond formation via cross-coupling and directional control of molecular assembly through halogen bonding.

The Role of Terephthalate (B1205515) Esters as Versatile Molecular Building Blocks in Research

Terephthalate esters are a class of diesters derived from terephthalic acid. The parent compound, dimethyl terephthalate, is a high-volume commodity chemical, primarily serving as a monomer for the production of polyethylene (B3416737) terephthalate (PET) and other polyesters. google.com Beyond these large-scale applications, the rigid, linear geometry of the terephthalate core makes it an exceptionally useful and versatile building block, or "linker," in materials chemistry research.

Its symmetrical structure, with functional groups at opposite ends (the 1 and 4 positions of the benzene (B151609) ring), allows it to connect other molecular units to build linear, extended chains or networks. This property is extensively exploited in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govnih.govrsc.org In these materials, the terephthalate unit acts as a rigid strut, linking metal nodes (in MOFs) or other organic building blocks (in COFs) to create highly porous, crystalline materials with applications in gas storage, separation, and catalysis. nih.govnih.govrsc.org The ester groups themselves can be hydrolyzed to the corresponding carboxylic acids, providing another route to functional materials.

Overview of Current Research Trajectories for Dimethyl 2,5-Diiodoterephthalate

This compound emerges as a molecule of significant interest precisely because it combines the key features of both halogenated aromatics and terephthalate esters. While research directly focused on this specific molecule is still developing, its potential applications are clearly delineated by its structure. Current research trajectories are primarily focused on utilizing it as a specialized building block for advanced materials.

The two iodine atoms make the molecule an ideal substrate for double Sonogashira cross-coupling reactions. nih.govntu.edu.twnih.gov This allows for the one-step synthesis of rigid, linear molecules with conjugated alkyne units, which are of interest for molecular electronics and organic light-emitting materials. The reaction involves coupling the di-iodo scaffold with terminal alkynes in the presence of a palladium catalyst.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Role | Typical Reagents/Conditions |

| Aryl Halide | Substrate | Aryl Iodide (e.g., this compound) |

| Alkyne | Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) |

| Catalyst | C-C Bond Formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ researchgate.net |

| Co-catalyst | Facilitates Transmetallation | Copper(I) Iodide (CuI) scispace.com |

| Base | Neutralizes HX by-product | Triethylamine (TEA), Piperidine, Cs₂CO₃ scispace.comnih.gov |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene scispace.comnih.gov |

| Atmosphere | Prevent Homocoupling | Inert (Nitrogen, Argon) ntu.edu.tw |

Furthermore, this compound is a prime candidate for the synthesis of novel, two-dimensional Covalent Organic Frameworks (COFs). In this context, it would serve as a linear linker, with the iodine atoms being substituted via cross-coupling reactions to connect to other multitopic building blocks, forming a regular, porous, crystalline sheet. The inherent rigidity and defined length of the diiodoterephthalate unit would allow for precise control over the pore size and geometry of the resulting framework material.

Finally, the ability of the iodine atoms to participate in halogen bonding is another key area of investigation. This property can be used to direct the self-assembly of the molecule itself or of larger structures derived from it. By forming specific I···O, I···N, or other halogen bonds, researchers can create complex supramolecular architectures with potential applications in molecular recognition and the development of "smart" materials. The interplay between covalent synthesis through its reactive C-I bonds and supramolecular organization via its halogen bonding capabilities places this compound at the forefront of advanced materials design.

Structure

3D Structure

Properties

Molecular Formula |

C10H8I2O4 |

|---|---|

Molecular Weight |

445.98 g/mol |

IUPAC Name |

dimethyl 2,5-diiodobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H8I2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 |

InChI Key |

YGKKMPPSWNTXJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)C(=O)OC)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reaction Pathways of Dimethyl 2,5 Diiodoterephthalate

Established Synthetic Routes for Diiodoterephthalate Esters

The synthesis of dimethyl 2,5-diiodoterephthalate can be approached through several strategic pathways, primarily involving the introduction of iodine onto the terephthalic acid backbone followed by or preceded by esterification.

Iodination Strategies Applied to Terephthalic Acid Derivatives

The direct iodination of terephthalic acid or its dimethyl ester is a primary route to obtaining diiodoterephthalate esters. Due to the deactivating nature of the carboxyl or ester groups, the aromatic ring is less susceptible to electrophilic substitution. Therefore, potent iodinating systems are required.

Commonly, a mixture of iodine (I₂) and a strong oxidizing agent is employed to generate a more powerful electrophilic iodine species, often represented as "I⁺". libretexts.org Typical oxidizing agents include nitric acid, periodic acid (HIO₄), or hydrogen peroxide. libretexts.org For instance, the reaction of dimethyl terephthalate (B1205515) with iodine in the presence of an oxidizing agent like nitric acid can lead to the formation of this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism. youtube.com

Another effective method involves the use of iodine monochloride (ICl) or a combination of an iodide salt with an oxidizing agent. The choice of solvent and temperature plays a crucial role in the success of the iodination, with oleum (B3057394) or concentrated sulfuric acid sometimes used to increase the reactivity of the aromatic ring.

A variety of iodinating reagents and their typical reaction conditions are summarized in the table below.

| Iodinating Reagent | Oxidizing Agent/Catalyst | Substrate | Typical Solvent |

| I₂ | Nitric Acid | Dimethyl terephthalate | Acetic Acid |

| I₂ | Periodic Acid | Terephthalic Acid | Sulfuric Acid |

| NIS (N-Iodosuccinimide) | Triflic Acid | Dimethyl terephthalate | Dichloromethane |

| ICl | - | Terephthalic Acid | Acetic Acid |

Esterification Protocols from Diiodoterephthalic Acid Precursors

An alternative synthetic strategy involves the initial synthesis of 2,5-diiodoterephthalic acid, which is then esterified to yield the dimethyl ester. 2,5-diiodoterephthalic acid can be prepared by the direct iodination of terephthalic acid using methods similar to those described in the previous section.

Once the diiodoterephthalic acid is obtained, it can be converted to its dimethyl ester via Fischer esterification. This typically involves reacting the diacid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. wikipedia.org

The general reaction is as follows:

C₆H₂(I)₂(COOH)₂ + 2 CH₃OH ⇌ C₆H₂(I)₂(COOCH₃)₂ + 2 H₂O

The table below outlines common esterification conditions.

| Acid Catalyst | Alcohol | Reaction Condition |

| Sulfuric Acid (conc.) | Methanol | Reflux |

| p-Toluenesulfonic acid | Methanol | Dean-Stark trap |

| Thionyl Chloride (SOCl₂) | Methanol | Formation of acyl chloride intermediate |

Conversion from Halogenated Precursors (e.g., Dibromoterephthalates)

The conversion of other halogenated terephthalates, such as dimethyl 2,5-dibromoterephthalate, to the diiodo- derivative is another potential synthetic route. This transformation can be achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction, although this is more common for alkyl halides. For aryl halides, these reactions are typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

The reaction involves the nucleophilic substitution of bromide with iodide. The driving force for this reaction is often the precipitation of the less soluble copper(I) bromide.

Mechanistic Investigations of Iodo-Functionalization Reactions

The iodination of terephthalic acid derivatives proceeds through an electrophilic aromatic substitution (EAS) mechanism. wikipedia.org The key steps of this mechanism are:

Generation of the Electrophile: A strong electrophilic iodine species (I⁺) is generated in situ. For example, when using iodine and nitric acid, the reaction is believed to form a species like nitryl hypoiodite (B1233010) (IONO₂), which acts as the iodine cation source. wikipedia.org

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The presence of the deactivating carboxyl or ester groups directs the incoming electrophile to the positions meta to them, which are the 2 and 5 positions in the terephthalate system.

Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) if sulfuric acid is used, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol in Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through side reactions. A careful balance is necessary.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.

Stoichiometry of Reagents: The molar ratio of the iodinating agent to the terephthalate substrate is a crucial factor. An excess of the iodinating agent may be required to drive the reaction to completion, but this can also increase the likelihood of over-iodination or other side reactions.

Catalyst and Solvent: The choice of catalyst and solvent system can significantly impact the reaction efficiency. For iodination, strong acid catalysts and polar solvents are often preferred to enhance the electrophilicity of the iodine and to dissolve the reactants.

The table below provides a hypothetical example of how reaction conditions could be optimized for the iodination of dimethyl terephthalate.

| Parameter | Condition A | Condition B | Condition C | Yield (%) |

| Temperature (°C) | 80 | 100 | 120 | 65 |

| Time (h) | 4 | 6 | 8 | 85 |

| I₂:Substrate Ratio | 2.2:1 | 2.5:1 | 2.8:1 | 92 |

Advanced Functionalization Via Transition Metal Catalyzed Coupling Reactions

Carbon-Carbon Cross-Coupling Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the extension of carbon skeletons and the synthesis of conjugated systems. Dimethyl 2,5-diiodoterephthalate readily participates in several such reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds. nih.govnih.gov In the context of this compound, this reaction facilitates the introduction of various aryl groups at the 2 and 5 positions of the terephthalate (B1205515) core. This is particularly useful for synthesizing biaryl compounds and extended aromatic structures. nih.gov

The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) or a preformed palladium complex, in the presence of a base. nih.govnih.gov The choice of ligands, such as phosphines, can significantly influence the reaction's efficiency and selectivity. researchgate.netnih.gov The versatility of the Suzuki-Miyaura coupling allows for the use of a broad range of arylboronic acids and esters, including those with both electron-donating and electron-withdrawing substituents. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Arylboronic acid | Pd(OAc)2 / Ligand | Aryl-substituted terephthalate |

| This compound | Arylboronic acid ester | NiCl2(PCy3)2 | Biaryl compound |

This table illustrates typical reactants and catalysts in Suzuki-Miyaura couplings involving a diiodoterephthalate core.

The Sonogashira coupling is another indispensable tool in C-C bond formation, specifically for the synthesis of aryl-alkynyl linkages. beilstein-journals.orgmdpi.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com For this compound, the Sonogashira coupling provides a direct route to incorporate alkynyl groups, leading to the formation of linear, rigid structures with interesting electronic and photophysical properties.

A notable application of this reaction is the coupling with ferrocenylacetylene. The resulting ferrocene-functionalized terephthalates are of interest in materials science due to the electrochemical properties of the ferrocene (B1249389) moiety. The reaction conditions are generally mild, offering good functional group tolerance. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Ferrocenylacetylene | PdCl2(PPh3)2 / CuI | Dimethyl 2,5-bis(ferrocenylethynyl)terephthalate |

| This compound | Phenylacetylene | PdCl2(PPh3)2 / CuI | Dimethyl 2,5-bis(phenylethynyl)terephthalate |

This table provides examples of Sonogashira coupling reactions with this compound.

Beyond the Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed C-C bond-forming reactions can be applied to this compound. These include variations of Heck and Stille couplings, which further expand the range of accessible structures. The choice of reaction depends on the desired substituent and the availability of the corresponding organometallic reagent. These reactions underscore the broad utility of palladium catalysis in modern organic synthesis. nih.govnih.gov

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as phosphorus and boron is crucial for creating molecules with specific functions, including applications in materials science, catalysis, and medicinal chemistry. nih.govnih.gov

The palladium-catalyzed cross-coupling of aryl halides with P(O)H compounds, such as dialkyl phosphites or phosphine (B1218219) oxides, provides an efficient route to arylphosphonates and related organophosphorus compounds. nih.govresearchgate.net this compound can be effectively coupled with reagents like diethyl phosphite (B83602) in the presence of a palladium catalyst and a base. This reaction, often referred to as a Hirao coupling, results in the formation of dimethyl 2,5-bis(diethylphosphono)terephthalate.

These phosphonic ester derivatives can be subsequently hydrolyzed to the corresponding phosphonic acids. researchgate.net These acids are interesting building blocks for metal-organic frameworks (MOFs) and other coordination polymers due to their strong binding affinity for metal ions.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Diethyl phosphite | Pd(OAc)2 / Base | Dimethyl 2,5-bis(diethylphosphono)terephthalate |

| This compound | Diphenylphosphine oxide | Pd(OAc)2 / Base | Dimethyl 2,5-bis(diphenylphosphinyl)terephthalate |

This table showcases the synthesis of organophosphorus derivatives from this compound.

The introduction of boron-containing functional groups onto the terephthalate scaffold can be achieved through palladium-catalyzed borylation reactions. researchgate.net A common method is the Miyaura borylation, which utilizes bis(pinacolato)diboron (B136004) (B2pin2) as the boron source. organic-chemistry.org This reaction converts the carbon-iodine bonds of this compound into carbon-boron bonds, yielding the corresponding boronic esters.

These boronic ester derivatives are valuable intermediates themselves. They can participate in subsequent Suzuki-Miyaura couplings, acting as the organoboron component. organic-chemistry.org This two-step sequence allows for the synthesis of unsymmetrical biaryl compounds. The boronic esters can also be hydrolyzed to form boronic acids, which have applications in sensor technology and as building blocks for supramolecular assemblies. researchgate.net

| Reactant 1 | Reagent | Catalyst System | Product |

| This compound | Bis(pinacolato)diboron | PdCl2(dppf) / KOAc | Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate |

This table illustrates the Miyaura borylation reaction of this compound.

Applications in Functional Materials Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of Dimethyl 2,5-diiodoterephthalate, or its corresponding acid form, 2,5-diiodoterephthalic acid, as a ligand in the synthesis of MOFs and coordination polymers has led to the creation of novel materials with tailored structures and functionalities.

The synthesis of MOFs and coordination polymers with 2,5-diiodoterephthalate has been successfully demonstrated with various metal centers, notably with zinc(II) and lanthanide(III) ions.

For instance, two new coordination polymers based on Zn(II) and 2,5-diiodoterephthalate, namely {[Zn(2,5-I₂-bdc)bpe}] (1) and {[Zn(2,5-I₂-bdc)bpen}] (2), have been synthesized and characterized. semanticscholar.org These polymers exhibit halogen bonding between the iodine atoms of the MOF and guest molecules of dimethylformamide (DMF), which is instrumental in stabilizing the structure. semanticscholar.org In these structures, the Zn(II) ions are connected by the 2,5-diiodoterephthalate and N,N'-bis(4-pyridylmethyl)piperazine (bpe) or N,N'-bis(4-pyridylethyl)piperazine (bpen) co-ligands, forming three-dimensional frameworks. semanticscholar.orgresearchgate.netresearchgate.net

In the realm of lanthanide-based coordination polymers, the nature of the lanthanide(III) ion has a significant impact on the resulting crystal structure. While specific examples with 2,5-diiodoterephthalate are less common in the readily available literature, studies on similar terephthalate-based systems show that solvothermal synthetic methods can lead to 3D MOF architectures. researchgate.net The choice of lanthanide ion can influence whether a porous MOF or a denser coordination polymer is formed. researchgate.net

The following table summarizes the key structural features of some reported diiodoterephthalate-based MOFs:

| Compound | Metal Center | Co-Ligand | Key Structural Feature |

| {[Zn(2,5-I₂-bdc)bpe}] | Zn(II) | bpe | 3D framework with halogen bonding |

| {[Zn(2,5-I₂-bdc)bpen}] | Zn(II) | bpen | 3D framework with halogen bonding |

The topology of MOFs constructed with 2,5-diiodoterephthalate is a critical factor influencing their functional properties, such as sorption behavior. The frameworks of {[Zn(2,5-I₂-bdc)bpe}] and {[Zn(2,5-I₂-bdc)bpen}], for example, adopt a diamond-like topology. semanticscholar.org

The presence of iodine atoms within the pores of these MOFs creates a unique chemical environment that can influence the selective adsorption of guest molecules. semanticscholar.orgresearchgate.net The investigation into the sorption selectivity of these materials towards different organic substrates is an active area of research. semanticscholar.orgresearchgate.net The ability of these MOFs to act as sorbents is attributed to their porous 3D structure, with the size and chemical nature of the pores and channels dictating the sorption capacity and selectivity. semanticscholar.orgnih.gov The potential for these frameworks to exhibit "breathing" behavior, where the structure changes upon the removal or inclusion of guest molecules, has also been noted. semanticscholar.org

Reactive Additives for Polymer Systems

This compound holds potential as a reactive additive in polymer systems, particularly in the design of flame-retardant materials. The incorporation of halogenated compounds into polymers is a well-established strategy to enhance their fire resistance.

The design of reactive flame retardants involves creating molecules that can be chemically incorporated into the polymer backbone. This compound, with its ester functional groups, can be used as a comonomer in the synthesis of polyesters. A general approach involves the polycondensation of a diol with a mixture of terephthalate (B1205515) esters, including this compound. This results in a copolyester with iodine atoms integrated into the polymer chain.

A patented method for producing a flame-retardant fabric describes a similar concept, where a phosphorus-containing dicarboxylic acid is copolymerized with terephthalic acid and ethylene (B1197577) glycol to yield a flame-retardant polyester. google.com This principle can be extended to the use of this compound to achieve a halogenated flame-retardant polymer. The synthesis would typically involve transesterification and polycondensation reactions under high temperature and vacuum.

The integration of this compound into a polymer matrix, either as a reactive comonomer or an additive, can significantly modify its thermal performance. The primary mechanism of flame retardancy for halogenated compounds operates in both the gas and condensed phases. nist.govmdpi.com

In the gas phase, upon combustion, the carbon-iodine bonds break, releasing iodine radicals. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus inhibiting combustion. nist.gov

In the condensed phase, the presence of the aromatic rings from the terephthalate structure and the heavy iodine atoms can promote the formation of a stable, insulating char layer on the polymer surface during combustion. nist.govkpi.ua This char acts as a physical barrier, limiting the release of flammable volatile decomposition products and shielding the underlying polymer from the heat of the flame. nist.gov The increased char yield reduces the amount of fuel available for burning. kpi.ua The effectiveness of char-enhancing additives is dependent on the rapid formation of a thick and stable char early in the burning process. nist.gov

The following table outlines the proposed flame-retardant mechanisms of diiodoterephthalate-based additives:

| Phase | Mechanism | Description |

| Gas Phase | Radical Scavenging | Iodine radicals interrupt the combustion chain reaction. |

| Condensed Phase | Char Formation | A stable, insulating layer forms on the polymer surface, limiting fuel release and heat transfer. |

Computational and Theoretical Investigations of Dimethyl 2,5 Diiodoterephthalate and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) studies focused specifically on Dimethyl 2,5-diiodoterephthalate are not extensively reported in the available literature. Research that employs this molecule tends to focus on its synthetic utility rather than a deep dive into its fundamental electronic properties through computation.

For instance, a study by Peng et al. (2015) utilized this compound as a starting material for the synthesis of dimethyl 2,5-bis(ferrocenylethynyl)terephthalate (BFc-TP). psu.edursc.org While the authors performed DFT and Time-Dependent DFT (TD-DFT) calculations to investigate the electronic structure and properties of the resulting ferrocene-containing product, similar detailed data for the initial this compound was not provided. psu.edursc.org

There is no specific published data detailing the molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) or the charge distribution of this compound. Such analyses would be crucial in understanding its reactivity and electronic behavior.

Computational studies predicting the reaction pathways and transition states for reactions involving this compound have not been a primary focus of the available research. While it is used in reactions such as Sonogashira couplings, the mechanistic details from a computational standpoint of this specific reactant are not thoroughly documented. psu.edursc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Correlations

Direct TD-DFT studies on this compound to correlate its electronic excitations with its spectroscopic (e.g., UV-Vis) properties are not available. The study on its derivative, BFc-TP, did employ TD-DFT to understand the electronic transitions in the final, more complex molecule, but not for the starting diiodo-compound itself. psu.edu

Molecular Dynamics Simulations for Supramolecular Interactions and Material Behavior

There is a lack of published molecular dynamics (MD) simulations that investigate the supramolecular interactions and potential material behaviors of this compound. MD simulations would be instrumental in understanding how this molecule might self-assemble or interact with other molecules in a condensed phase, which is particularly relevant for crystal engineering and materials science.

Advanced Structural Characterization in the Solid State

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. Although the crystal structure of Dimethyl 2,5-diiodoterephthalate has not been individually reported, data from its analogues, such as Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, and the use of 2,5-diiodoterephthalate as a linker in MOFs, offer a detailed predictive model of its structural features.

In the absence of direct crystallographic data for this compound, the structure of Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate provides valuable comparative data. In this related molecule, the key bond lengths are the C-I bonds, which are reported to be approximately 2.094 Å and 2.096 Å. The ester groups exhibit a notable torsion angle with respect to the benzene (B151609) ring, with reported values of -92.6° and 109.9°. This significant twist is indicative of steric hindrance between the ester groups and the adjacent iodine and hydroxyl substituents. It is reasonable to infer that this compound would also adopt a non-planar conformation, with the methyl ester groups twisted out of the plane of the benzene ring to minimize steric strain with the bulky iodine atoms.

| Selected Bond Lengths (Å) | Value |

| C(1)-I(1) | 2.096(3) |

| C(4)-I(2) | 2.094(3) |

Data for Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate

| **Selected Torsion Angles (°) ** | Value |

| C(5)–C(6)–C(11)–O(12) | -92.6(4) |

| C(2)–C(3)–C(7)–O(8) | 109.9(3) |

Data for Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate

Intermolecular interactions are fundamental in dictating the packing of molecules in a crystal. In halogenated terephthalate (B1205515) esters, both hydrogen bonds and halogen bonds are expected to play a significant role. For instance, in the crystal structure of Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate, there are distinct O-H···O hydrogen bonds that link the molecules into chains.

In this compound, while classical hydrogen bond donors like hydroxyl groups are absent, weak C-H···O hydrogen bonds involving the methyl groups and the carbonyl oxygen atoms are likely to be present. More significantly, the iodine atoms are expected to participate in halogen bonding. Studies on MOFs constructed from 2,5-diiodoterephthalate have highlighted the crucial role of I···O halogen bonds in stabilizing the framework structure, with interaction distances observed to be in the range of 2.98–3.10 Å. sigmaaldrich.com This is shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. sigmaaldrich.com Such interactions would be a dominant feature in the crystal packing of pure this compound as well.

| Hydrogen Bonding Parameters (Å, °) | D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| O(2)–H(2)···O(11) | O-H···O | 0.98(3) | 1.90(3) | 2.778(4) | 149(4) |

| O(5)–H(5)···O(8) | O-H···O | 0.90(4) | 1.97(4) | 2.782(4) | 150(4) |

Data for Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate

The way molecules pack in the solid state can lead to different crystalline forms, or polymorphs, with distinct physical properties. The crystal packing of halogenated dihydroxyterephthalate esters often involves stacked arrangements of the molecules, with the alignment of iodine atoms and connections via hydrogen bonds.

For this compound, it is anticipated that the crystal packing would be heavily influenced by a combination of van der Waals forces, C-H···O interactions, and, most importantly, I···I or I···O halogen bonds. These directional interactions would likely lead to a well-ordered, three-dimensional supramolecular architecture. The potential for different packing motifs and intermolecular interaction patterns suggests that this compound could exhibit polymorphism, a phenomenon observed in other terephthalate derivatives. However, without experimental data, this remains a hypothesis.

Future Research Directions and Translational Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Dimethyl 2,5-diiodoterephthalate, while not widely detailed, presents an opportunity for the development of innovative and environmentally conscious chemical processes. Traditional methods for iodinating aromatic rings often involve stoichiometric amounts of iodine and strong oxidizing agents, which can generate significant chemical waste. Future research should focus on catalytic methods that offer higher atom economy and milder reaction conditions.

Advanced synthetic strategies could include:

Direct C-H Iodination: Investigating transition-metal-catalyzed C-H activation and functionalization would be a primary goal. Catalysts based on palladium, ruthenium, or rhodium could enable the direct iodination of dimethyl terephthalate (B1205515), bypassing the need for pre-functionalized starting materials.

Halogen Exchange (Halex) Reactions: Exploring copper or palladium-catalyzed halogen exchange reactions from the more readily available Dimethyl 2,5-dibromoterephthalate could provide an efficient route to the diiodo-derivative.

Flow Chemistry: The implementation of continuous flow reactors could offer enhanced control over reaction parameters, improve safety, and allow for scalable production. This would be particularly advantageous for exothermic iodination reactions.

Electrochemical Synthesis: Electrocatalytic methods, where an electric current drives the iodination, could offer a green alternative by minimizing the use of chemical oxidants.

The development of such methodologies would not only be beneficial for the production of this compound but also contribute to the broader field of sustainable organic synthesis.

Exploration of Emerging Applications in Smart and Responsive Materials

The presence of iodine atoms in the structure of this compound imparts unique properties that could be harnessed in the creation of smart and responsive materials. The carbon-iodine bond is known to be relatively weak and susceptible to cleavage by external stimuli such as light or heat, a property that can be exploited in materials design.

Potential applications in this domain include:

Self-Healing Polymers: Incorporation of this compound as a monomer or cross-linker in polymer chains could lead to materials capable of self-repair. Upon damage, the reversible cleavage and reformation of the C-I bond, or other interactions facilitated by the iodine atoms, could restore the material's integrity.

Stimuli-Responsive Gels: Gels containing this compound could exhibit changes in their physical properties, such as volume or viscosity, in response to light or temperature. This could be applied in areas like drug delivery or soft robotics.

Luminescent Materials: While not inherently luminescent, the heavy iodine atoms could influence the photophysical properties of polymers or metal-organic frameworks (MOFs) incorporating this linker. The "heavy atom effect" can promote intersystem crossing, potentially leading to phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensing.

Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Advanced Characterization

A holistic approach that integrates synthesis, computational modeling, and advanced characterization will be crucial to unlocking the full potential of this compound.

| Research Aspect | Techniques and Methodologies | Expected Outcomes |

| Synthetic Chemistry | High-throughput screening of catalysts, optimization of reaction conditions using design of experiments (DoE). | Efficient and scalable synthetic routes to the target compound and its derivatives. |

| Computational Modeling | Density Functional Theory (DFT) calculations to predict reaction mechanisms, molecular orbital energies, and photophysical properties. Molecular dynamics (MD) simulations to understand the behavior of polymers or MOFs containing this unit. | Guidance for synthetic efforts, prediction of material properties, and understanding of structure-property relationships at the molecular level. |

| Advanced Characterization | Single-crystal X-ray diffraction to determine the precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural confirmation. Advanced techniques like Ultrafast Transient Absorption Spectroscopy to probe excited-state dynamics. | Detailed structural and electronic information, validation of computational models, and elucidation of the mechanisms behind material properties. |

This synergistic workflow will accelerate the discovery and development of new materials based on this compound by providing a deeper understanding of their fundamental characteristics.

Interdisciplinary Research in Functional Organic and Hybrid Materials

The unique structural and electronic features of this compound make it a promising building block for a wide range of functional materials, fostering interdisciplinary research at the interface of chemistry, physics, and materials science.

Metal-Organic Frameworks (MOFs): The two carboxylic ester groups can be hydrolyzed to carboxylic acids, making it a suitable linker for the synthesis of MOFs. The iodine atoms could serve multiple purposes: as synthetic handles for post-synthetic modification, to enhance gas sorption properties through specific interactions, or to introduce catalytic activity.

Covalent Organic Frameworks (COFs): As a monomer in the synthesis of COFs, it could lead to materials with high surface areas and tunable porosity for applications in gas storage, separation, and catalysis.

Hybrid Organic-Inorganic Perovskites: Halogenated organic molecules are being explored as components in hybrid perovskites for solar cells and other optoelectronic devices. The diiodo-terephthalate core could influence the crystal structure, stability, and electronic properties of such materials.

Liquid Crystals: The rigid, rod-like shape of the terephthalate core is a common motif in liquid crystalline materials. The influence of the bulky iodine substituents on the mesophase behavior could lead to the discovery of new liquid crystal phases with interesting optical or electronic properties.

The exploration of this compound in these areas will require collaboration between synthetic chemists, materials scientists, and physicists to fully characterize and exploit the properties of the resulting materials.

Q & A

Q. How to integrate machine learning for predictive synthesis of this compound derivatives?

- Methodological Answer : Train neural networks on existing reaction datasets (e.g., Reaxys) using descriptors like electrophilicity index, solvent polarity, and steric parameters. Validate predictions via high-throughput experimentation (HTE) in microreactors. Prioritize candidates with >90% similarity to known successful reactions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.